(2S)-2-(Fmoc-amino)tetradecanoic acid

Chiral purity Stereochemistry Peptide synthesis

Substituting this chiral C14 SPPS building block with generic analogs compromises stereochemical integrity and alters membrane interactions. (2S)-2-(Fmoc-amino)tetradecanoic acid (CAS 478706-50-2) provides: • Defined (S)-configuration at α-carbon, eliminating diastereomeric impurities • C14 myristoyl chain for specific membrane anchoring & hydrophobic modulation • ≥98% HPLC purity with enantiomer ≤0.5%, ensuring reproducible SAR data Available in research to bulk quantities with global shipping.

Molecular Formula C29H39NO4
Molecular Weight 465.6 g/mol
CAS No. 478706-50-2
Cat. No. B6317205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(Fmoc-amino)tetradecanoic acid
CAS478706-50-2
Molecular FormulaC29H39NO4
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C29H39NO4/c1-2-3-4-5-6-7-8-9-10-11-20-27(28(31)32)30-29(33)34-21-26-24-18-14-12-16-22(24)23-17-13-15-19-25(23)26/h12-19,26-27H,2-11,20-21H2,1H3,(H,30,33)(H,31,32)/t27-/m0/s1
InChIKeyIVGHFZFNWWDVLX-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-(Fmoc-amino)tetradecanoic Acid Overview


(2S)-2-(Fmoc-amino)tetradecanoic acid (CAS 478706-50-2) is a chiral, non-canonical amino acid derivative belonging to the class of N-α-Fmoc-protected lipidated amino acids. It features a C14 saturated fatty acid (tetradecanoyl/m myristoyl) chain attached to the α-carbon, with the amino group protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is engineered specifically as a building block for solid-phase peptide synthesis (SPPS) to introduce lipophilic character, modulate membrane interactions, or enable site-specific lipidation of peptide sequences .

Generic Substitution Risks for (2S)-2-(Fmoc-amino)tetradecanoic Acid


Substituting (2S)-2-(Fmoc-amino)tetradecanoic acid with a generic analog is highly discouraged due to critical differences in chain length, amino group position, and stereochemistry that directly impact peptide synthesis outcomes and downstream biological function. Unlike simple Fmoc-amino acids, this compound's C14 lipid chain governs hydrophobic interactions and self-assembly properties ; substitution with a C12 (dodecanoic) or C16 (palmitic) analog alters these properties non-linearly, affecting coupling efficiency and final peptide biophysical characteristics. Furthermore, the (2S) configuration at the α-carbon is stereochemically defined—racemic mixtures or the (2R)-enantiomer will produce diastereomeric peptides with potentially divergent activity profiles [1]. Positional isomers, such as 14-(Fmoc-amino)-tetradecanoic acid, place the amino group at the terminal carbon rather than the α-position, fundamentally changing the backbone geometry and the site of incorporation within a peptide chain . These variables render generic interchange scientifically unsound without rigorous revalidation of each synthetic step and biological assay.

(2S)-2-(Fmoc-amino)tetradecanoic Acid: Comparative Evidence


Enantiomeric Purity: (2S) vs. (2R)

The (2S)-enantiomer is commercially available with defined stereochemical purity specifications that directly address procurement risk. While the target compound is offered at ≥98% purity with enantiomer content ≤0.5% [1], the (2R)-enantiomer (CAS 478706-39-7) is specified at ≥99.5% via chiral HPLC . A racemic mixture (CAS 919122-99-9) is available at 95% purity without stereochemical control .

Chiral purity Stereochemistry Peptide synthesis

Cost Comparison: C14 vs. C12 Chain Length

The C14 (2S)-Fmoc-amino-tetradecanoic acid commands a premium price point relative to its shorter-chain C12 analog, reflecting differences in synthetic complexity and market availability. The target compound is priced at approximately ¥3,649 per gram from domestic suppliers , whereas (2S)-2-(Fmoc-amino)dodecanoic acid (C12) is offered on a quote basis without a publicly listed premium, indicating potentially lower procurement cost and greater commercial accessibility for shorter-chain variants .

Cost analysis Chain length Procurement

Purity Grades Across Suppliers

The compound is available in multiple purity tiers from different commercial sources, enabling procurement decisions based on application-critical purity requirements. Chem-Impex offers the highest specification at ≥99% by HPLC , while Watanabe Chemical specifies ≥98% purity with enantiomer content ≤0.5% [1]. MolCore and Wuxi TIDES offer lower-specification material at ≥97% and >95% purity, respectively .

HPLC purity Quality control Supplier comparison

Functional Role: α- vs. ω-Amino Position

The (2S)-2-(Fmoc-amino)tetradecanoic acid incorporates as an α-amino acid residue within the peptide backbone, contributing to the peptide's primary sequence and secondary structure. In contrast, 14-(Fmoc-amino)-tetradecanoic acid (CAS 1931109-55-5) places the Fmoc-protected amino group at the terminal (ω) carbon, making it suitable as a linear alkyl linker or spacer rather than a backbone constituent . This positional isomer is explicitly marketed for use as a PROTAC linker , whereas the (2S)-2-substituted compound is marketed for direct peptide backbone incorporation .

Backbone modification PROTAC linker Peptide lipidation

Storage Condition Consistency

All major commercial suppliers uniformly specify storage at 2–8°C (refrigerated) or 'keep cool and dry' conditions for (2S)-2-(Fmoc-amino)tetradecanoic acid [1]. This consistency across Chem-Impex, Watanabe Chemical, and GLPBIO indicates a well-characterized stability profile with no supplier-dependent storage anomalies.

Stability Storage Supply chain

Application Scenarios for (2S)-2-(Fmoc-amino)tetradecanoic Acid


Stereochemically Pure Lipopeptide Synthesis

This compound is the preferred building block when a research program requires incorporation of a C14 lipid chain directly into the peptide backbone at the α-carbon position while maintaining strict (S)-stereochemistry. The ≥98% purity with enantiomer ≤0.5% specification ensures that the resulting lipopeptides are diastereomerically homogeneous, which is critical for structure-activity relationship (SAR) studies where stereochemical ambiguity would confound biological interpretation. Alternative use of racemic mixtures would introduce uncharacterized diastereomeric impurities that cannot be resolved analytically or biologically.

Budget-Conscious Scale-Up with Moderate Purity

For larger-scale peptide campaigns where cost constraints outweigh the need for maximum purity, the compound is available at >95% purity from suppliers such as Wuxi TIDES . This lower-purity tier may be acceptable for initial exploratory syntheses or when downstream preparative HPLC purification will be applied to the final peptide product anyway, as the 4% impurity differential versus the ≥99% grade translates to modest additional purification burden that may be offset by procurement cost savings.

C14 Membrane-Interactive Peptide Design

The C14 (tetradecanoyl/m myristoyl) chain length provides a specific hydrophobic profile that differs quantifiably from C12 (dodecanoyl) and C16 (palmitoyl) analogs. Researchers targeting peptide-membrane interactions where the myristoyl moiety is known to confer specific anchoring or partitioning behavior should select this C14 compound rather than substituting with the potentially less expensive C12 analog , as chain-length alteration of just two methylene units can shift the hydrophobic-hydrophilic balance and alter membrane insertion depth and affinity.

Chiral Peptide Libraries for Enantioselective Screening

The availability of both (2S)- and (2R)- enantiomers at high chiral purity enables the parallel synthesis of enantiomeric lipopeptide pairs. This is particularly valuable in programs where the target receptor or enzyme exhibits stereospecific recognition. Procurement of the defined (2S)-enantiomer (CAS 478706-50-2) rather than the racemate ensures that any observed biological activity can be unambiguously attributed to the (S)-configuration, establishing a clean baseline for subsequent enantioselectivity profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-2-(Fmoc-amino)tetradecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.